1-Chloro-6,7-difluoroisoquinoline
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Overview
Description
1-Chloro-6,7-difluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring.
Preparation Methods
The synthesis of 1-chloro-6,7-difluoroisoquinoline typically involves the introduction of chlorine and fluorine atoms onto the isoquinoline ring. One common method includes the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor®. The reaction conditions often involve refluxing the mixture in acetonitrile to achieve the desired substitution . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-6,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the isoquinoline ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include Selectfluor®, acetonitrile, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-Chloro-6,7-difluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, contributing to the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-chloro-6,7-difluoroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
1-Chloro-6,7-difluoroisoquinoline can be compared with other fluorinated isoquinoline derivatives, such as:
6,7-Difluoroisoquinoline: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-Chloroisoquinoline:
1-Chloro-7-fluoroisoquinoline: Contains only one fluorine atom, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in the combined presence of chlorine and fluorine atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-6,7-difluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-9-6-4-8(12)7(11)3-5(6)1-2-13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHICZXCSZNKBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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